molecular formula C16H23NO4S B14189824 2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one CAS No. 923573-97-1

2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one

Cat. No.: B14189824
CAS No.: 923573-97-1
M. Wt: 325.4 g/mol
InChI Key: SIHRJXBSUOXCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, an amino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of oct-7-ene-1-sulfonyl chloride with an amino compound, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one
  • **2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-ol
  • **2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

923573-97-1

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

(phenacylamino) oct-7-ene-1-sulfonate

InChI

InChI=1S/C16H23NO4S/c1-2-3-4-5-6-10-13-22(19,20)21-17-14-16(18)15-11-8-7-9-12-15/h2,7-9,11-12,17H,1,3-6,10,13-14H2

InChI Key

SIHRJXBSUOXCPD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCS(=O)(=O)ONCC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.